![molecular formula C9H7O5D3 B196586 4-Hydroxy-3-(methoxy-d3)-mandelic Acid CAS No. 74495-70-8](/img/structure/B196586.png)
4-Hydroxy-3-(methoxy-d3)-mandelic Acid
Overview
Description
4-Hydroxy-3-(methoxy-d3)-mandelic Acid, also known as 4HMMA, is a naturally occurring organic compound. It has a wide range of applications in the scientific research field. It is the labelled analogue of VMA, which is an impurity of Epinephrine . Epinephrine is a natural neurotransmitter that is released from the adrenal medulla and activates adrenoceptors .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-3-(methoxy-d3)-mandelic Acid is C9H7D3O5 . Its molecular weight is 201.19 .Physical And Chemical Properties Analysis
4-Hydroxy-3-(methoxy-d3)-mandelic Acid is a solid . It is soluble in Ethyl Acetate and Methanol . It should be stored at -20° C . The melting point is 132-134 °C (dec.) .Scientific Research Applications
Metabolic Research
This compound is used in metabolic research, where stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . It’s particularly useful for studying the metabolism of catecholamines .
Clinical Diagnostics
Vanillylmandelic acid-d3 is used in clinical diagnostics. It’s particularly useful in the diagnosis of pheochromocytoma and paraganglioma, which are rare tumors characterized by excessive secretion of catecholamines .
Organic Chemistry
In the field of organic chemistry, small molecule compounds labeled with stable isotopes, like this one, can be used as chemical references for chemical identification, qualitative, quantitative, detection, etc .
Environmental Studies
Stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
Neuroblastoma Diagnosis and Follow-Up
Vanillylmandelic acid-d3, along with Homovanillic acid (HVA), are end-stage metabolites of catecholamine and are clinical biomarkers for the diagnosis of neuroblastoma . They are used in the simultaneous quantification for the diagnosis and follow-up of neuroblastoma in patients .
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
This compound is used in LC-MS/MS assays for the measurement of urinary concentrations of Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA). This method offers several advantages for polar small molecule metabolites .
properties
IUPAC Name |
2-hydroxy-2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQCWMIAEPEHNQ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493910 | |
Record name | Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(methoxy-d3)-mandelic Acid | |
CAS RN |
74495-70-8 | |
Record name | Benzeneacetic acid, α,4-dihydroxy-3-(methoxy-d3)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74495-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxy{4-hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-hydroxy-3-(methoxy-d3)-mandelic acid synthesized and used in catecholamine metabolite research?
A1: 4-Hydroxy-3-(methoxy-d3)-mandelic acid, along with its d3-labeled phenylacetic acid and phenylethylene glycol counterparts, are not directly investigated for their biological activity. Instead, they are synthesized as internal standards for use in gas chromatography-mass spectrometry (GC-MS) analysis []. These deuterated compounds are structurally very similar to naturally occurring catecholamine metabolites, such as 4-hydroxy-3-methoxymandelic acid (also known as vanillylmandelic acid or VMA).
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